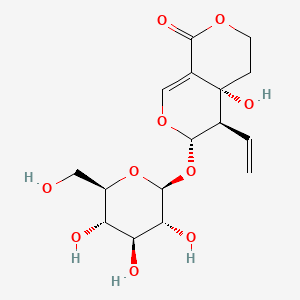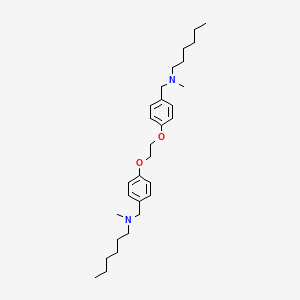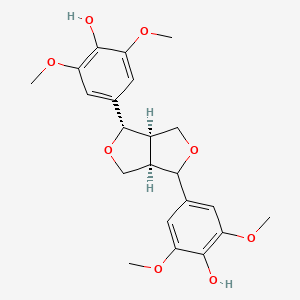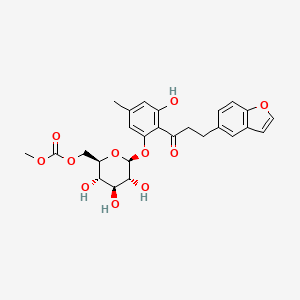
Taltirelin
描述
Taltirelin is a thyrotropin-releasing hormone (TRH) analog . It mimics the physiological actions of TRH, but with a much longer half-life and duration of effects, and little development of tolerance following prolonged dosing . It has nootropic, neuroprotective, and analgesic effects . Taltirelin is primarily being researched for the treatment of spinocerebellar ataxia .
Synthesis Analysis
Taltirelin hydrate is a new orally active thyrotropin-releasing hormone (TRH) peptide analog synthesized from aspartic acid . From preclinical studies with mice and rats, Taltirelin hydrate was found to be highly stable in the blood and brain as compared with TRH .
Molecular Structure Analysis
The molecular formula of Taltirelin is C17H23N7O5 . Its molecular weight is 405.4 g/mol .
Chemical Reactions Analysis
A rapid, selective, and sensitive assay of Taltirelin in human plasma has been developed. This method is based on a rapid sample preparation and high-performance liquid chromatography (HPLC) turbo-ionspray ionization tandem mass spectrometry (MS-MS) .
科学研究应用
Treatment of Obstructive Sleep Apnea (OSA)
Taltirelin has been found to have significant effects on sleeping tonic motor activity and responsiveness . It has been used in research to manipulate the hypoglossal motor nucleus, which plays a key role in human obstructive sleep apnea (OSA) . Taltirelin’s neuronal-stimulant properties and minimal endocrine activity make it of high pre-clinical interest .
Activation of Tongue Muscles
Taltirelin has been shown to increase tongue muscle activity during sleep . This is achieved either through microperfusion into the hypoglossal motor nucleus (HMN) or systemic delivery . This property of Taltirelin could be beneficial in the treatment of conditions like OSA .
Neuroprotection in Parkinson’s Disease (PD)
Taltirelin has been found to protect dopaminergic neurons from the neurotoxicity of MPTP and Rotenone . This makes it a potential candidate for the treatment of Parkinson’s disease (PD), where the loss of dopaminergic neurons is a major pathological feature .
Reduction of Reactive Oxygen Species (ROS)
In vitro studies have shown that Taltirelin can reduce the generation of reactive oxygen species (ROS) induced by MPP+ or rotenone . This property could be beneficial in the treatment of various neurodegenerative diseases where oxidative stress plays a key role .
Alleviation of Apoptosis
Taltirelin has been found to alleviate apoptosis and rescue the viability of SH-SY5Y cells and rat primary midbrain neurons . This suggests that Taltirelin could be used in research to study the mechanisms of apoptosis and to develop potential treatments for conditions where apoptosis plays a key role .
Improvement of Motor Function in PD
Taltirelin has been shown to significantly improve the locomotor function and halt the electrophysiological abnormalities in a 6-hydroxydopamine-lesioned hemi-Parkinsonian rat model . This suggests that Taltirelin could be a potential therapeutic agent for the treatment of PD .
作用机制
Target of Action
Taltirelin, a thyrotropin-releasing hormone (TRH) analog, primarily targets the thyrotropin-releasing hormone receptor (TRH-R) . TRH-R is a class A G protein-coupled receptor (GPCR) that is mainly expressed in thyroid-stimulating hormone (TSH)-secreting cells located at the pituitary . It is also expressed throughout the central nervous system (CNS), particularly in the hypoglossal motor nucleus (HMN) .
Mode of Action
Taltirelin mimics the physiological actions of TRH but with a much longer half-life and duration of effects . It binds to TRH-R, albeit with lower binding affinities than TRH . Taltirelin exhibits higher intrinsic efficacy than trh in stimulating inositol-1,4,5-trisphosphate second messenger generation . This superagonism exhibited by Taltirelin may explain its higher activity in mediating CNS effects in humans compared to TRH .
Biochemical Pathways
Upon activation, TRH-R couples to Gq and activates the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway . This pathway ultimately leads to the upregulation of thyroid hormones . Taltirelin, by binding to TRH-R, prompts TSH production, which then induces the synthesis of thyroid hormones .
Pharmacokinetics
Taltirelin is administered orally . It has a much longer half-life and duration of effects compared to TRH, and little development of tolerance following prolonged dosing . Most of the absorbed Taltirelin is excreted mainly in urine within 48 hours after dosing .
Result of Action
Taltirelin has nootropic, neuroprotective, and analgesic effects . It reduces the generation of reactive oxygen species (ROS) induced by neurotoxins, alleviates apoptosis, and rescues the viability of cells and neurons . Taltirelin also down-regulates the levels of phosphorylated tau and α-synuclein, which are associated with neurodegenerative disorders .
Action Environment
The action of Taltirelin can be influenced by environmental factors. For instance, it has been shown to selectively increase tongue motor activity in sleep with either microperfusion into the HMN or systemic delivery . This suggests that the physiological state of the organism (such as being asleep or awake) can influence the efficacy of Taltirelin .
安全和危害
According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Taltirelin . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Taltirelin has shown promise in the treatment of obstructive sleep apnea (OSA), a common and serious respiratory disorder . It has been found to increase tonic background tongue motor activity but not responsivity to excitatory optical stimuli across sleep–wake states . These findings inform future studies in humans to identify the potential beneficial effects of Taltirelin on pharyngeal motor control and OSA pharmacotherapy .
属性
IUPAC Name |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZAIAZUDWIVPM-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043763 | |
| Record name | Taltirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taltirelin | |
CAS RN |
103300-74-9 | |
| Record name | Taltirelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103300-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taltirelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taltirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALTIRELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOZ62MV6A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the downstream effects of taltirelin binding to TRH-R?
A1: Taltirelin binding to TRH-R triggers a cascade of intracellular events. These include modulation of various phosphosignaling pathways, such as those involving small GTPases, MAP kinases, Ser/Thr- and Tyr-protein kinases, Wnt/β-catenin, and members of the Hippo pathway []. Notably, taltirelin's impact on these pathways differs from TRH, indicating a degree of biased agonism at the TRH receptor [].
Q2: Does taltirelin affect dopamine neurotransmission?
A2: Research suggests that taltirelin may enhance dopamine neurotransmission [, ]. Studies in rats demonstrate that taltirelin administration increases the extracellular levels of dopamine and its metabolites in brain regions like the nucleus accumbens and corpus striatum []. This effect on dopamine release appears to be more potent and longer-lasting compared to TRH [].
Q3: Does taltirelin have similar endocrine effects as TRH?
A3: While taltirelin mimics TRH's actions in the central nervous system, it exerts minimal effects on the release of thyrotropin (TSH) from the anterior pituitary gland [, ]. This characteristic distinguishes taltirelin from TRH and makes it a more desirable candidate for targeting CNS disorders without significant endocrine side effects.
Q4: What is the molecular formula and weight of taltirelin hydrate?
A4: The molecular formula of taltirelin hydrate is C16H24N6O5 • 4H2O. Its molecular weight is 460.48 g/mol.
Q5: How does the crystalline form of taltirelin affect its stability and applications?
A5: Taltirelin exists in different crystalline forms, with the alpha form being particularly important for pharmaceutical applications [, , ]. Controlling the crystallization process is crucial for obtaining the desired alpha form, which exhibits better stability and facilitates easier formulation, storage, and transportation [, , ].
Q6: How is taltirelin absorbed and distributed in the body?
A6: Following oral administration, taltirelin demonstrates absorption in both rats and dogs, although the extent of absorption varies between species []. The bioavailability of taltirelin is relatively low, with reported values of 3.9% in rats and 18.5% in dogs []. The compound exhibits low plasma protein binding in both rats and dogs [].
Q7: What is the primary route of taltirelin elimination?
A7: In both rats and dogs, the primary route of taltirelin excretion is through urine []. A significant portion of the administered dose is excreted within 48 hours [].
Q8: What are the major metabolites of taltirelin?
A8: The primary metabolites of taltirelin identified in plasma and urine of rats and dogs include (−)-N-[(S)-hexahydro-1-methyl-2, 6-dioxo-4-pyrimidinyl carbonyl]-L-histidyl-L-proline (“Acid”) and (S)-hexahydro-1-methyl-2, 6-dioxo-4-pyrimidinecarboxylic acid (“MDOA”) [].
Q9: Does the pharmacokinetic profile of taltirelin change with repeated administration?
A9: Studies in rats indicate that repeated oral administration of taltirelin leads to an increase in Cmax, t1/2, and AUCinf values of blood radioactivity compared to the first dose, suggesting a potential for accumulation [].
Q10: Has taltirelin demonstrated efficacy in animal models of neurological disorders?
A10: Yes, taltirelin has shown promising results in several animal models. For instance, it improves motor function in a rat model of Parkinson's disease without inducing dyskinesia, a common side effect of some Parkinson's medications []. Additionally, taltirelin demonstrates efficacy in treating motor dysfunction in a rat model of spinocerebellar degeneration [].
Q11: Does taltirelin cross the blood-brain barrier?
A11: Yes, taltirelin can cross the blood-brain barrier, albeit less effectively than other TRH analogs like montirelin []. This ability to penetrate the brain is essential for its central nervous system effects.
Q12: Are there any specific drug delivery strategies being explored for taltirelin?
A12: While taltirelin is orally bioavailable, its bioavailability is relatively low []. Researchers are exploring strategies to enhance its delivery to the central nervous system, including the development of new formulations and delivery systems [].
Q13: Are there other TRH analogs with potential therapeutic benefits?
A13: Yes, several other TRH analogs are under investigation for various neurological and other conditions. Montirelin (NS-3) and rovatirelin are two examples of TRH analogs that have shown promise in preclinical and clinical studies [, ].
Q14: What are some key milestones in the development of taltirelin?
A14: Taltirelin hydrate was first synthesized as a more stable and potent analog of TRH []. It received approval for the treatment of spinocerebellar degeneration in Japan in 2000, marking a significant milestone in its development [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)




![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)

![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)



![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)
![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)
